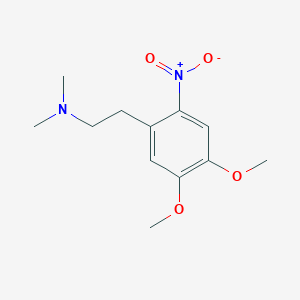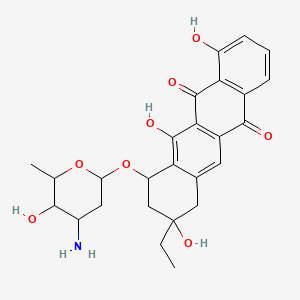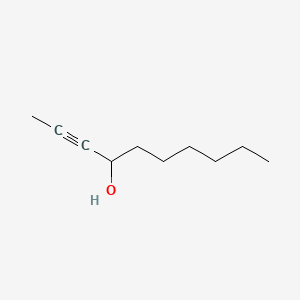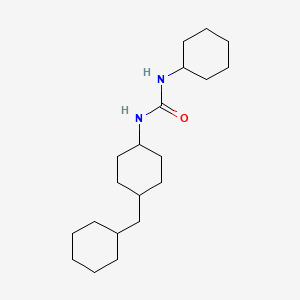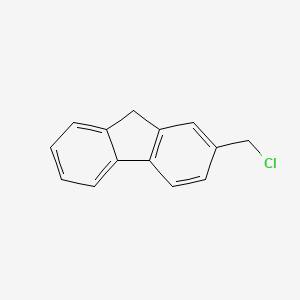
Spiro(4H-1-benzazepine-4,1'-cyclohexane)-2,5(1H,3H)-dione, 4'-hydroxy-3'-(4-methylbenzoyl)-4'-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the benzazepine core, followed by the introduction of the spiro-cyclohexane ring. The final steps involve the addition of the hydroxy, methylbenzoyl, and methylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-4’-(4-methylphenyl)-
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-
Uniqueness
The uniqueness of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
190334-45-3 |
|---|---|
Fórmula molecular |
C30H29NO4 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
1'-hydroxy-2'-(4-methylbenzoyl)-1'-(4-methylphenyl)spiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione |
InChI |
InChI=1S/C30H29NO4/c1-19-7-11-21(12-8-19)27(33)24-17-29(15-16-30(24,35)22-13-9-20(2)10-14-22)18-26(32)31-25-6-4-3-5-23(25)28(29)34/h3-14,24,35H,15-18H2,1-2H3,(H,31,32) |
Clave InChI |
JRGKQMNVZWSJDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2CC3(CCC2(C4=CC=C(C=C4)C)O)CC(=O)NC5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




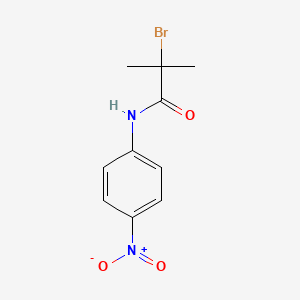
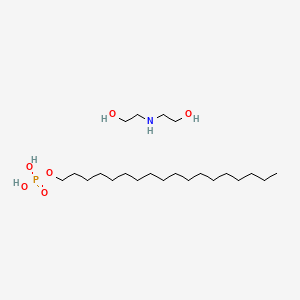
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
